5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Description
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-amino-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,18)6-7-16-11-8-9(14)4-5-10(11)15(3)12(16)17/h4-5,8,18H,6-7,14H2,1-3H3 |
InChI Key |
LGCAPUFUOGVTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C2=C(C=CC(=C2)N)N(C1=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with suitable alkylating agents in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Oncology
One of the most promising applications of 5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is its role as an inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Research has shown that compounds inhibiting BCL6 can disrupt its interaction with co-repressors, leading to a reduction in tumor growth.
Case Study: BCL6 Inhibition
In a study published by the National Institutes of Health, a series of benzimidazolone inhibitors were identified that effectively reduced BCL6 levels in lymphoma xenograft mouse models. The compound demonstrated potent activity by promoting the degradation of BCL6 through oral dosing, highlighting its potential as a therapeutic agent against DLBCL .
Mechanistic Studies
The mechanistic understanding of how this compound interacts with biological targets is critical for its development as a drug. The structure-activity relationship (SAR) studies have been conducted to optimize the pharmacokinetic properties and enhance the binding affinity of benzimidazolone derivatives.
Table: Structure-Activity Relationships (SAR)
| Compound | Binding Affinity (μM) | Kinetic Solubility (μM) | Pharmacokinetic Profile |
|---|---|---|---|
| CCT369260 | 10 | >30 | Effective in vivo |
| CCT365386 | 15 | <30 | Limited bioavailability |
These studies indicate that modifications to the substituents on the benzimidazolone core can significantly impact both the efficacy and safety profiles of these compounds .
Drug Development
The synthesis and optimization of 5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one are crucial for its application in drug development. Novel synthetic routes have been explored to produce this compound efficiently while maintaining high purity levels.
Synthetic Pathways
Recent advancements in synthetic methodologies have reduced the number of steps required to synthesize this compound, allowing for greater scalability and diversity in derivative production. For instance, Ugi-tetrazole reactions have been utilized to create libraries of related compounds with varied functional groups .
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The benzimidazolone scaffold is highly modular, with substitutions at the 1-, 3-, and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
(oil, 423.55 g/mol) . In contrast, 5-Amino-1,3-dimethyl-... (177.20 g/mol) lacks extended side chains, resulting in a compact, less soluble structure .
Synthetic Accessibility: Derivatives with aromatic amines (e.g., 5-(diphenylamino)-...) are synthesized via copper-catalyzed oxidative tandem reactions with yields up to 86% .
Biological Relevance: While antitumor activity is reported for 5-hydrosulfonyl benzimidazolones (e.g., compounds in ), the target compound’s bioactivity remains uncharacterized in the provided evidence. The aminomethyl derivative (797809-19-9) may exhibit enhanced membrane permeability due to its charged HCl salt form .
Functional Group Impact on Reactivity and Stability
- This contrasts with non-functionalized side chains (e.g., 3-butyl in 5ah) .
- Amino vs. Halogen Substituents: The 5-amino group in the target compound may act as a hydrogen bond donor, whereas bromine in 6-bromo-1-methyl-... introduces electron-withdrawing effects, altering electronic density on the aromatic ring .
Commercial and Industrial Considerations
- Availability: The target compound is listed as "Typically In Stock" by suppliers, with pricing at €453.00/g (CymitQuimica) . In contrast, 5-Amino-1,3-dimethyl-... is available as a hydrochloride salt, emphasizing its utility in pharmaceutical formulations .
- Stability: The target compound requires storage in inert atmospheres (2–8°C), whereas 5-(aminomethyl)-... is stable at room temperature as an HCl salt .
Biological Activity
5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS No. 2253880-32-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article summarizes its biological activity based on diverse sources, including structure-activity relationships (SAR), case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₂ |
| Molecular Weight | 249.31 g/mol |
| CAS Number | 2253880-32-7 |
| Purity | Varies by supplier |
The compound exhibits biological activity primarily through modulation of various signaling pathways. It has been associated with the inhibition of specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves interaction with cellular receptors and modulation of intracellular signaling cascades.
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that compounds similar to 5-amino-benzimidazoles have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and epidermoid carcinoma (A-431) .
- A study demonstrated that the compound exhibited selective cytotoxicity, sparing normal cell lines while effectively reducing viability in cancerous cells .
-
Neuropharmacological Effects :
- Benzodiazepine-like compounds often exhibit anxiolytic and sedative properties. The benzimidazole scaffold allows for interaction with GABA receptors, enhancing GABAergic transmission .
- This compound potentially acts as a modulator at allosteric sites on GABA receptors, which is crucial for its neuropharmacological profile .
Structure-Activity Relationships (SAR)
The biological activity of 5-amino-benzimidazoles can be significantly influenced by their structural components. The following table summarizes key findings related to SAR:
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| N₃ Position | Alkyl substitutions enhance cytotoxicity | |
| Hydroxy Group | Increases solubility and receptor binding | |
| Methyl Group | Modulates pharmacokinetics |
Case Studies
-
In Vitro Studies :
- A series of in vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The MTT assay indicated a dose-dependent decrease in cell viability at concentrations ranging from 0.6 to 80 µM over a 72-hour exposure period .
- The selectivity index was calculated by comparing the IC₅₀ values against normal fibroblast cells (BJ) and lung cells (MRC-5), showing a promising therapeutic window for further development .
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclization reactions or functional group transformations. For example, quinoxalinone rearrangements can generate 2-heteroaryl benzimidazoles (e.g., via phenylhydrazine reactions) . Optimization strategies include:
- Catalyst selection : Use palladium or copper catalysts for coupling reactions to introduce substituents like the 3-hydroxy-3-methylbutyl group.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is effective for isolating pure products .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm aromatic proton environments and substituent integration. For example, the 3-hydroxy-3-methylbutyl group’s methyl protons appear as singlets near δ 1.4–1.6 ppm .
- Infrared (IR) Spectroscopy : Detect NH stretches (~3400 cm) and carbonyl vibrations (~1700 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar benzimidazolium salts .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactive sites of this benzimidazole derivative?
- Methodological Answer :
- Geometry Optimization : Use the B3LYP/6-31G* method to minimize energy and verify stable conformers .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to identify electron-rich regions (e.g., the benzimidazole core) prone to electrophilic attacks .
- Electrostatic Potential Maps : Visualize charge distribution to predict interactions with biological targets (e.g., DNA or enzymes) .
Q. What experimental approaches are effective in addressing discrepancies in reported biological activities of structurally similar benzimidazole compounds?
- Methodological Answer :
- Controlled Comparative Studies : Synthesize analogs with systematic substituent variations (e.g., altering the 3-hydroxy-3-methylbutyl chain length) and test under standardized antibacterial assays (e.g., MIC against S. aureus) .
- Purity Validation : Use HRMS and HPLC to ensure >95% purity, eliminating impurities as confounding factors .
- Assay Replication : Repeat experiments across multiple labs to account for protocol variability (e.g., broth microdilution vs. agar diffusion) .
Q. What strategies should be employed to investigate the influence of the 3-hydroxy-3-methylbutyl substituent on the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Synthetic Analogues : Prepare derivatives with substituents of varying hydrophobicity (e.g., replacing hydroxy with methoxy) using methods from quinoxalinone rearrangements .
- Physicochemical Profiling : Measure logP (octanol/water partition) to correlate hydrophobicity with membrane permeability .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or protein binding pockets to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
